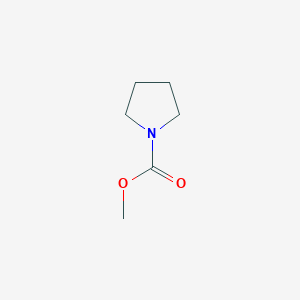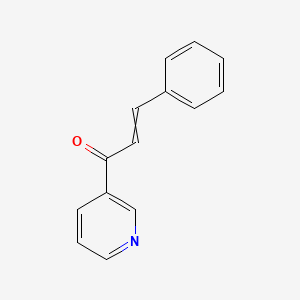
5,5-Dibutylnonane
Overview
Description
Molecular Structure Analysis
The molecular structure of 5,5-Dibutylnonane consists of a nonane (nine carbon atoms in a straight chain) with butyl groups (four carbon atoms) attached to the fifth carbon atom from either end . The IUPAC Standard InChIKey for this compound is WAEWWNSCMZXJML-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.4677 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.Scientific Research Applications
Viscosity and Molecular Behavior Studies :
- Morrison and colleagues (1968) investigated the effects of the internal Coulomb field in a fused salt on the fluid's viscosity, comparing two fluids: tetrabutylammonium tetrabutylboride (a salt) and 5,5‐dibutylnonane (a nonelectrolyte). They found that the salt's viscosity varied significantly compared to the nonelectrolyte, emphasizing the role of intermolecular distances influenced by the Coulomb field of the salt (Morrison & nd, 1968).
Inotropic and Metabolic Effects in Pharmacology :
- Ahrén, Hjalmarson, and Isaksson (1971) explored the effects of dibutyryl cyclic adenosine 3', 5'-monophosphate in the perfused rat heart, a study relevant to understanding the interactions and effects of similar compounds like 5,5-Dibutylnonane on heart physiology and metabolism (Ahrén, Hjalmarson & Isaksson, 1971).
Role in Nanoparticle Science and Medicine :
- Foroozandeh and Aziz (2018) discussed the significance of nanoparticles in scientific fields, including medicine. While not directly about this compound, this research provides context for understanding how similar compounds might be used in nanotechnology for treatment and diagnosis in medicine (Foroozandeh & Aziz, 2018).
Properties
IUPAC Name |
5,5-dibutylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWWNSCMZXJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334780 | |
| Record name | 5,5-Dibutylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-17-9 | |
| Record name | 5,5-Dibutylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


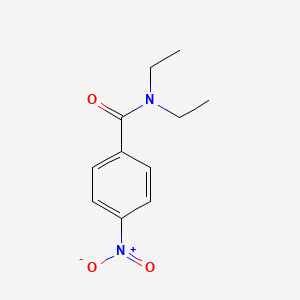
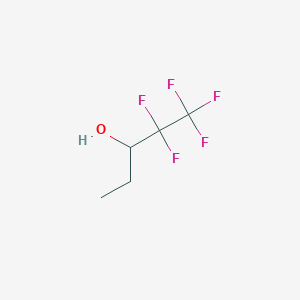
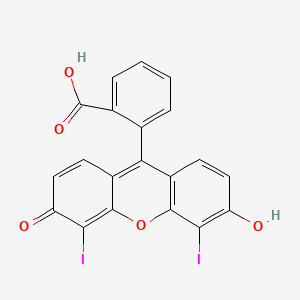
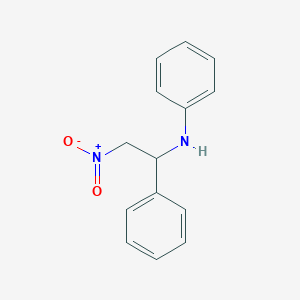
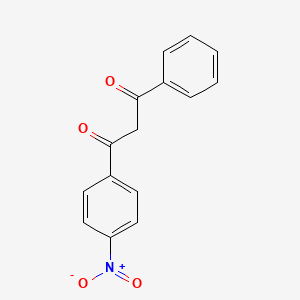
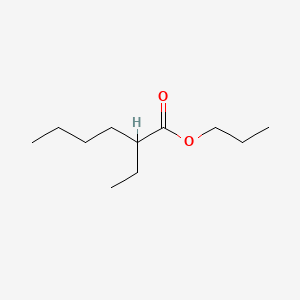
![[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B1617803.png)


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)

